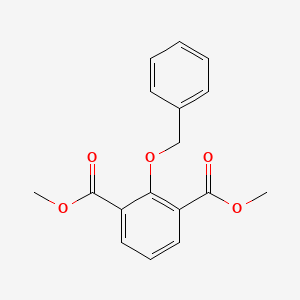

Dimethyl 2-(benzyloxy)isophthalate

Description

Dimethyl 2-(benzyloxy)isophthalate is a derivative of isophthalic acid (1,3-benzenedicarboxylic acid) featuring two methyl ester groups at the 1- and 3-positions and a benzyloxy substituent at the 2-position. This structural configuration combines aromaticity, ester functionalities, and a bulky benzyl group, making it a versatile intermediate in organic synthesis and polymer chemistry.

Such compounds are often employed as monomers in polymer production, protecting groups in synthesis, or precursors for pharmaceuticals. However, specific applications of this compound require further experimental validation.

Properties

CAS No. |

1108724-63-5 |

|---|---|

Molecular Formula |

C17H16O5 |

Molecular Weight |

300.31 |

IUPAC Name |

dimethyl 2-phenylmethoxybenzene-1,3-dicarboxylate |

InChI |

InChI=1S/C17H16O5/c1-20-16(18)13-9-6-10-14(17(19)21-2)15(13)22-11-12-7-4-3-5-8-12/h3-10H,11H2,1-2H3 |

InChI Key |

DWXVVUJKIXFDCX-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=C(C(=CC=C1)C(=O)OC)OCC2=CC=CC=C2 |

Synonyms |

2-(Phenylmethoxy)-1,3-benzenedicarboxylic Acid 1,3-Dimethyl Ester |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Impact :

- Bromo Group : Enhances electrophilicity, making the compound reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Branched Esters (DIBP) : Higher volatility and lower biodegradability compared to linear esters, impacting environmental persistence .

Physical-Chemical Properties

Key Observations :

- DIBP’s branched esters result in lower water solubility and higher environmental mobility than aromatic-substituted analogs .

Toxicity and Regulatory Considerations

Metabolic Pathways :

- Ester hydrolysis is a common detoxification mechanism, but bulky groups (e.g., benzyloxy) may impede enzymatic cleavage, leading to bioaccumulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.